![molecular formula C14H17N3O2 B7559768 Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-](/img/structure/B7559768.png)
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-, also known as JNJ-42165279, is a novel compound that has been developed for potential use in scientific research. It belongs to the class of indazole derivatives and has been shown to have significant effects on various biological systems.
Mecanismo De Acción
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is a selective antagonist of the alpha7 nicotinic acetylcholine receptor (α7nAChR). This receptor is involved in various physiological processes such as learning and memory, inflammation, and pain perception. Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- binds to the α7nAChR and inhibits its activation by acetylcholine. This leads to a reduction in downstream signaling pathways and ultimately results in the observed biological effects.
Biochemical and Physiological Effects:
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have various biochemical and physiological effects. In animal models, it has been shown to reduce neuropathic pain and anxiety-like behavior. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to reduce inflammation in animal models of arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its selectivity for the α7nAChR, which allows for more specific targeting of this receptor compared to other compounds. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have low toxicity in animal models, which makes it a promising candidate for further development. However, one limitation of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several future directions for research on Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. One area of interest is its potential as a treatment for neuropathic pain and anxiety disorders. Additional studies are needed to determine the optimal dosing and administration strategies for these applications. Another area of interest is its anti-cancer properties, and further studies are needed to determine its efficacy in various cancer types. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have immunomodulatory effects, and further studies are needed to determine its potential as a treatment for inflammatory disorders.
Métodos De Síntesis
The synthesis of Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- involves a multistep process that starts with the reaction of 4-nitrobenzaldehyde with piperidine to form 4-nitrobenzylpiperidine. This is then reduced to 4-aminobenzylpiperidine using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with 5-bromoindazole in the presence of a base to form Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl-. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been shown to have potential applications in various scientific research fields such as neuroscience, oncology, and immunology. It has been studied as a potential treatment for neuropathic pain, anxiety, and depression. It has also been shown to have anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, Methanone,[4-(hydroxymethyl)-1-piperidinyl]-1h-indazol-5-yl- has been studied for its immunomodulatory effects and has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
[4-(hydroxymethyl)piperidin-1-yl]-(1H-indazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c18-9-10-3-5-17(6-4-10)14(19)11-1-2-13-12(7-11)8-15-16-13/h1-2,7-8,10,18H,3-6,9H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYTNYBIOPSIUSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C(=O)C2=CC3=C(C=C2)NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-bromo-N-[3-(difluoromethoxy)phenyl]furan-2-carboxamide](/img/structure/B7559685.png)
![4-[1-(4-Fluorophenyl)ethyl-methylamino]-4-oxobutanoic acid](/img/structure/B7559701.png)
![N-[2-(1-hydroxyethyl)phenyl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B7559704.png)
![4-Ethyl-3-[(2-methyl-3-nitrophenyl)methylsulfanyl]-5-(2-methylphenyl)-1,2,4-triazole](/img/structure/B7559705.png)
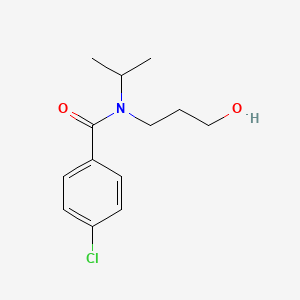
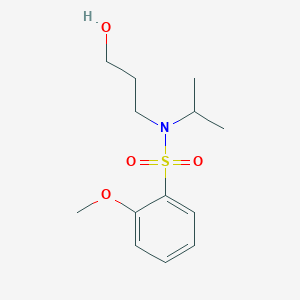
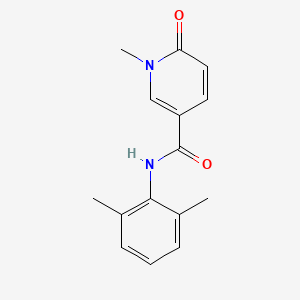
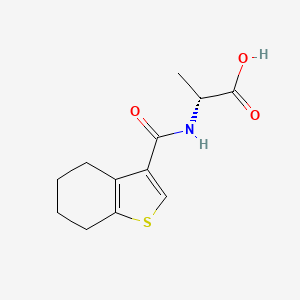
![(2R)-2-[(3-bromo-4-methoxyphenyl)sulfonylamino]propanoic acid](/img/structure/B7559737.png)
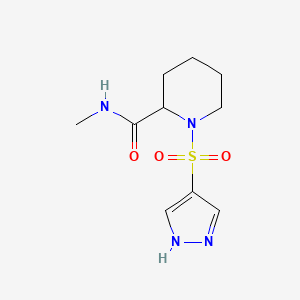
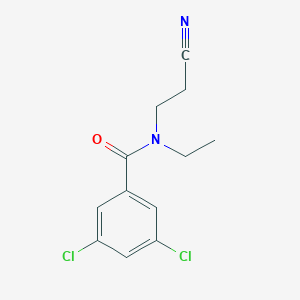
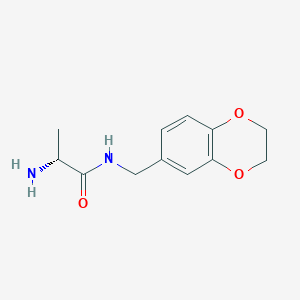
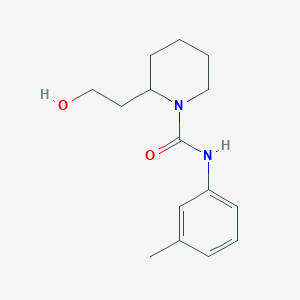
![4-fluoro-N-[(2-methylcyclohexyl)methyl]benzenesulfonamide](/img/structure/B7559779.png)